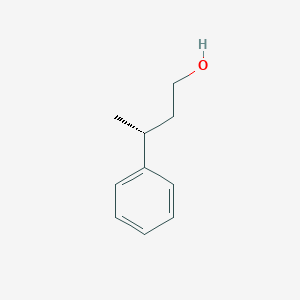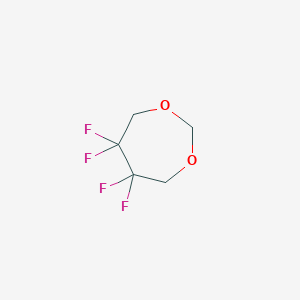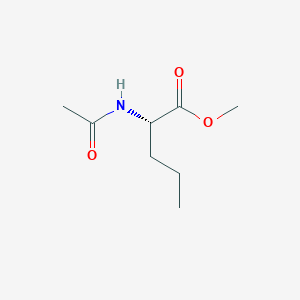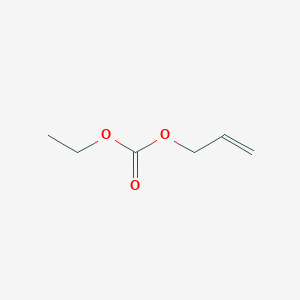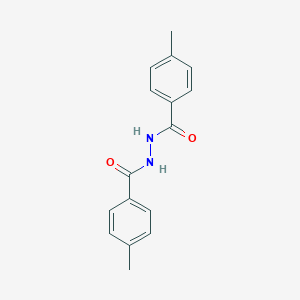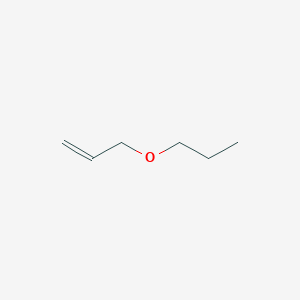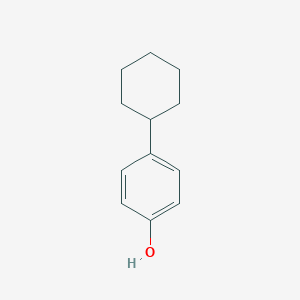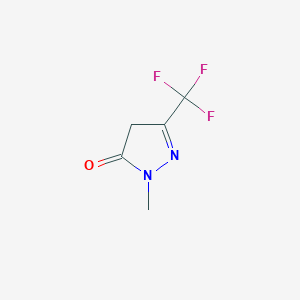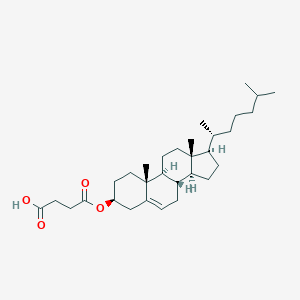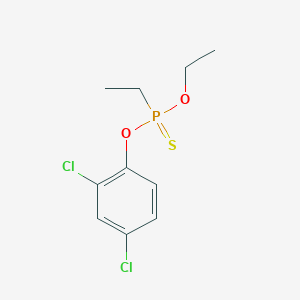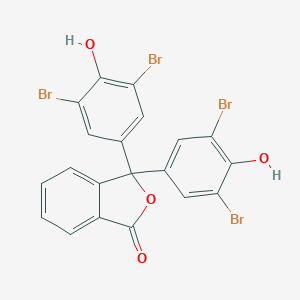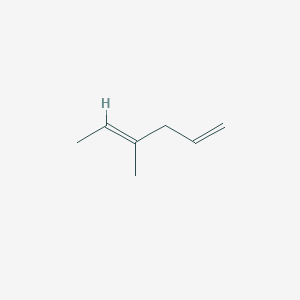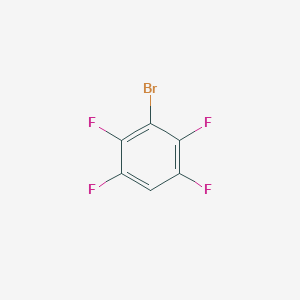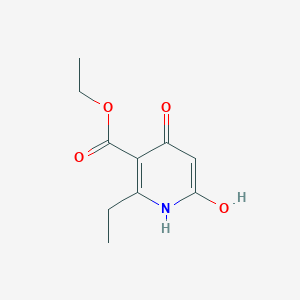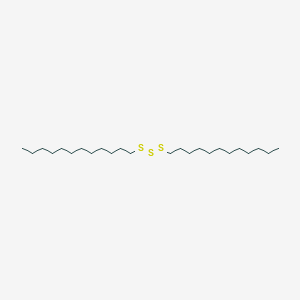
1,3-Didodecyltrisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didodecyltrisulfane is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in multiple areas of research.
Mécanisme D'action
The exact mechanism of action of 1,3-Didodecyltrisulfane is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also interact with cell membranes, altering their properties and affecting cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Didodecyltrisulfane can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, it has been found to have low toxicity, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1,3-Didodecyltrisulfane is its lipophilicity, which allows it to penetrate cell membranes easily and potentially target intracellular processes. It is also relatively easy to synthesize, making it accessible for researchers. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 1,3-Didodecyltrisulfane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Additionally, its potential as a surface modifier for nanoparticles and its unique properties when used in the synthesis of gold nanoparticles warrant further investigation. Finally, its low toxicity and lipophilicity make it a promising candidate for drug delivery applications, which could be an exciting area of future research.
Conclusion
In conclusion, 1,3-Didodecyltrisulfane is a synthetic organic compound with a unique chemical structure and properties that make it a promising candidate for use in various fields of research. Its lipophilicity, low toxicity, and potential anti-inflammatory and anti-cancer properties make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and determine its potential applications in drug delivery and materials science.
Méthodes De Synthèse
1,3-Didodecyltrisulfane is synthesized by reacting 1,3-dodecanedithiol with sulfur in the presence of a catalyst. The reaction produces a trisulfide compound with a long hydrocarbon chain, making it highly lipophilic and able to penetrate cell membranes easily. The synthesis method is relatively simple and can be scaled up for commercial production.
Applications De Recherche Scientifique
1,3-Didodecyltrisulfane has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has shown promise as an anti-inflammatory and anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
In the field of materials science, 1,3-Didodecyltrisulfane has been used as a surface modifier for nanoparticles, improving their stability and dispersibility in various solvents. It has also been used in the synthesis of gold nanoparticles with unique properties, such as enhanced fluorescence and catalytic activity.
Propriétés
Numéro CAS |
10587-09-4 |
|---|---|
Nom du produit |
1,3-Didodecyltrisulfane |
Formule moléculaire |
C24H50S3 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
1-(dodecyltrisulfanyl)dodecane |
InChI |
InChI=1S/C24H50S3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
MEMGXPLRJDRPOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
Autres numéros CAS |
10587-09-4 |
Synonymes |
Didodecyl pertrisulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



